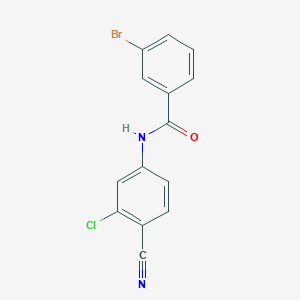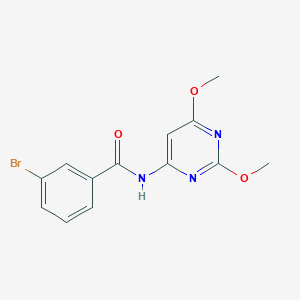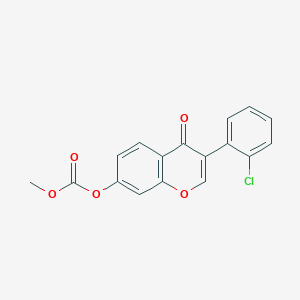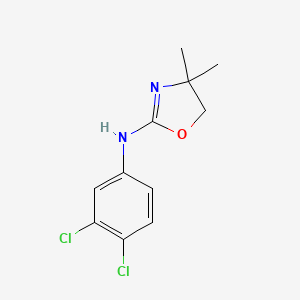![molecular formula C27H22N2O4 B5602801 2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)
2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic molecules that typically exhibit complex chemical and physical properties due to their multifaceted molecular structures. Such compounds are of interest in materials science, pharmaceutical research, and organic synthesis due to their potential applications and the challenges they present for synthesis and analysis.
Synthesis Analysis
Synthetic routes for complex organic molecules like this often involve multi-step reactions, starting from simpler precursors. Key considerations include the choice of reagents, reaction conditions (temperature, solvent, time), and the order of steps to introduce specific functional groups or structural features. For example, the synthesis of related compounds often utilizes palladium-catalyzed reactions, such as carbonylative annulation, to form the core structure or introduce specific substituents (Zhang et al., 2015).
科学的研究の応用
Biogenetic-Like Synthesis
Research involving similar molecular structures, such as the synthesis of perloline derivatives, demonstrates the potential for innovative synthetic routes and applications in creating complex organic compounds. For example, Duong, Prager, and Were (1983) explored a 'biogenetic-like' synthesis involving key structural components reminiscent of the query compound, highlighting techniques that could be applied to synthesize and study the compound Duong, T., Prager, R., & Were, S. (1983).
Photoluminescent Materials
The development of photoluminescent materials using conjugated polymers, which include structural motifs related to the query compound, suggests potential applications in electronics and photonics. Beyerlein and Tieke (2000) synthesized photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, indicative of the versatility and functional applications of compounds with similar structural features Beyerlein, T., & Tieke, B. (2000).
Organic Synthesis and Characterization
The synthesis and characterization of organic compounds, such as those described by Asiri and Khan (2011), provide a framework for understanding the reactivity and properties of the compound . Their work on synthesizing novel compounds through specific reactions offers insights into methodologies that could be relevant for exploring the applications of "2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione" Asiri, A. M., & Khan, S. A. (2011).
Advanced Materials and Chemical Reactions
The exploration of advanced materials and their synthesis, such as the development of 1,5-benzothiazepines containing specific functional groups by Chhakra et al. (2019), underscores the potential for the compound to be utilized in creating novel materials with specific properties. This research outlines a successful synthesis strategy that could inspire similar approaches for the compound of interest Chhakra, S., Mukherjee, A., Singh, H., & Chauhan, S. (2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-32-22-14-8-13-19(27(22)33-2)24-20(16-9-4-3-5-10-16)15-21(28-29-24)23-25(30)17-11-6-7-12-18(17)26(23)31/h3-15,20,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILQMCELXQZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)


![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)


![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)
![1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)
![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)
![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)